molecular formula C7H10N2O2 B1339457 4,5-Dimethoxypyridin-2-amine CAS No. 1000843-61-7

4,5-Dimethoxypyridin-2-amine

Cat. No.: B1339457
CAS No.: 1000843-61-7
M. Wt: 154.17 g/mol
InChI Key: XKKKEZUQYZLTGG-UHFFFAOYSA-N
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Description

4,5-Dimethoxypyridin-2-amine is a heterocyclic organic compound belonging to the class of pyridine derivatives. It is characterized by the presence of two methoxy groups at the 4 and 5 positions of the pyridine ring and an amino group at the 2 position.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4,5-Dimethoxypyridin-2-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with amine-reactive enzymes, which are involved in crosslinking reactions essential for the structural integrity of biomolecules . These interactions often involve the formation of covalent bonds, leading to changes in the conformation and activity of the target biomolecules.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation and differentiation of various cell types, including stem cells and cancer cells . It also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the flux of metabolites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its biochemical applications. In laboratory settings, it has been observed that the compound remains stable under specific conditions, but can degrade when exposed to light or extreme temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including cellular apoptosis and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the tricarboxylic acid (TCA) cycle, amino acid metabolism, and lipid metabolism . These interactions can lead to changes in metabolic flux and the levels of key metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biochemical activity and effectiveness.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . These localization patterns can affect the compound’s interactions with other biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxypyridin-2-amine typically involves the methoxylation of pyridine derivatives. One common method includes the reaction of 2-amino-4,5-dihydroxypyridine with methanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate methoxy derivatives, which are subsequently converted to the final product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to improve yield and purity while minimizing waste. Techniques such as continuous flow synthesis and the use of green chemistry principles are increasingly being adopted to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethoxypyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

4,5-Dimethoxypyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Comparison with Similar Compounds

  • 4,5-Dimethoxypyrimidin-2-amine
  • 4,5-Dimethoxypyridin-3-amine
  • 4,5-Dimethoxybenzene-1,2-diamine

Comparison: 4,5-Dimethoxypyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

IUPAC Name

4,5-dimethoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-10-5-3-7(8)9-4-6(5)11-2/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKKEZUQYZLTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577466
Record name 4,5-Dimethoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000843-61-7
Record name 4,5-Dimethoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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